5-Aminopentan-1-ol

Beschreibung

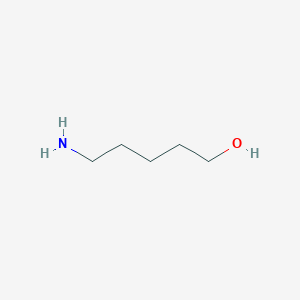

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKDMHENBFVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179771 | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Aminopentan-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2508-29-4 | |

| Record name | 5-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

From Biomass to Building Block: A Technical Guide to the Synthesis of 5-Aminopentan-1-ol from Furfural

For Researchers, Scientists, and Drug Development Professionals

The transition towards sustainable chemical production necessitates the use of renewable feedstocks. Biomass-derived furfural is a key platform molecule with the potential to replace petroleum-based starting materials in the synthesis of valuable chemicals. This technical guide provides an in-depth overview of a promising pathway for the synthesis of 5-aminopentan-1-ol, a versatile bifunctional molecule with applications in pharmaceuticals and polymer chemistry, directly from furfural.

A Multi-Step Catalytic Approach to 5-Aminopentan-1-ol

A recently developed green catalytic system outlines a three-step reaction pathway for the synthesis of 5-aminopentan-1-ol from furfural.[1][2] This process achieves a notable overall yield of 48.7% and involves the sequential conversion of furfural to 2-furonitrile, followed by hydrogenation to furfurylamine, and finally, hydrogenolysis to the target molecule, 5-aminopentan-1-ol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of the reaction conditions and performance.

Table 1: Synthesis of 2-Furonitrile from Furfural

| Parameter | Value | Reference |

| Reactant | Furfural, Ionic Liquid Hydroxylamine Salt | [1] |

| Catalyst | Ionic Liquid (co-solvent and catalyst) | [1] |

| Yield | High (not specified) | [1] |

Table 2: Hydrogenation of 2-Furonitrile to Furfurylamine

| Parameter | Value | Reference |

| Catalyst | Ru/g-C3N4 | [1] |

| Yield | High (not specified) | [1] |

Table 3: Hydrogenolysis of Furfurylamine to 5-Aminopentan-1-ol

| Parameter | Value | Reference |

| Catalyst | Pt/ZrO2 | [1] |

| Overall Yield (from Furfural) | 48.7% | [1] |

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of 5-aminopentan-1-ol from furfural.

Synthesis of 2-Furonitrile from Furfural

This initial step involves the conversion of furfural to 2-furonitrile utilizing an ionic liquid hydroxylamine salt. The ionic liquid serves a dual role as a co-solvent and catalyst, and also acts as a stabilizer for the hydroxylamine.[1]

Protocol:

-

An ionic liquid hydroxylamine salt, (NH2OH)2·[HSO3-b-mim]·HSO4, is prepared.[1]

-

Furfural is reacted with the ionic liquid hydroxylamine salt.

-

The ionic liquid facilitates the reaction and can be recovered and reused.[1]

Hydrogenation of 2-Furonitrile to Furfurylamine

The second step involves the hydrogenation of the nitrile group of 2-furonitrile to an amine, yielding furfurylamine. This reaction is carried out using a highly efficient ruthenium-based catalyst.

Protocol:

-

A Ru/g-C3N4 catalyst is prepared.[1]

-

2-Furonitrile is subjected to hydrogenation in the presence of the Ru/g-C3N4 catalyst.

-

The reaction is carried out under a hydrogen atmosphere at a suitable temperature and pressure to ensure complete conversion.

Hydrogenolysis of Furfurylamine to 5-Aminopentan-1-ol

The final and crucial step is the ring-opening hydrogenolysis of furfurylamine to produce the target 5-aminopentan-1-ol. A platinum-based catalyst supported on zirconia is employed for this transformation.[1]

Protocol:

-

A high-efficiency Pt/ZrO2 catalyst is prepared.[1]

-

Furfurylamine is subjected to hydrogenolysis in the presence of the Pt/ZrO2 catalyst.

-

The reaction is conducted under a hydrogen atmosphere at elevated temperature and pressure to facilitate the cleavage of the furan ring.

-

Upon completion of the reaction, the catalyst is separated, and the 5-aminopentan-1-ol is purified from the reaction mixture.

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

This technical guide provides a comprehensive overview of a state-of-the-art method for synthesizing 5-aminopentan-1-ol from biomass-derived furfural. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of green chemistry, catalysis, and pharmaceutical development, enabling further exploration and optimization of this sustainable synthetic route.

References

Spectroscopic characterization of 5-Aminopentan-1-ol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 5-aminopentan-1-ol, a bifunctional primary amine and alcohol. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring this data and visualizes key experimental and logical workflows.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-aminopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 5-Aminopentan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH (C1) |

| ~2.70 | Triplet | 2H | -CH₂-NH₂ (C5) |

| ~1.57 | Quintet | 2H | -CH₂- (C2) |

| ~1.49 | Quintet | 2H | -CH₂- (C4) |

| ~1.38 | Sextet | 2H | -CH₂- (C3) |

| (variable) | Singlet | 3H | -OH, -NH₂ |

Note: The chemical shifts of the -OH and -NH₂ protons are variable and depend on solvent, concentration, and temperature. The integration value of 3H for the exchangeable protons is an idealized representation.

Table 2: ¹³C NMR Spectroscopic Data for 5-Aminopentan-1-ol [1]

| Chemical Shift (δ) ppm | Assignment |

| ~62.8 | -CH₂-OH (C1) |

| ~42.3 | -CH₂-NH₂ (C5) |

| ~32.8 | -CH₂- (C2) |

| ~32.5 | -CH₂- (C4) |

| ~23.5 | -CH₂- (C3) |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for 5-Aminopentan-1-ol

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3350-3450 (broad) | O-H stretch | Alcohol |

| 3250-3400 (broad) | N-H stretch | Primary Amine |

| 2850-2960 | C-H stretch | Aliphatic |

| 1550-1650 | N-H bend | Primary Amine |

| 1450-1470 | C-H bend | Aliphatic |

| 1050-1070 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for 5-Aminopentan-1-ol [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 103 | Low | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - H₂O]⁺ |

| 72 | Moderate | [M - CH₂OH]⁺ |

| 56 | Moderate | [M - CH₂OH - NH₃]⁺ |

| 44 | High | [CH₂=CH-OH]⁺ or [CH₂=NH₂]⁺ + C₂H₄ |

| 30 | Base Peak (100) | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 5-aminopentan-1-ol are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 5-aminopentan-1-ol is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The sample is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a neat analysis of 5-aminopentan-1-ol, a thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr). A drop of the compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer. The assembled plates are then mounted in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is recorded first and subtracted from the sample spectrum to eliminate any interference from the plates.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small molecules like 5-aminopentan-1-ol. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for 5-aminopentan-1-ol.

Experimental Workflow for Spectroscopic Characterization.

Proposed Mass Spectrometry Fragmentation Pathway.

References

In-Depth Technical Guide: Crystal Structure Analysis of 5-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-aminopentan-1-ol, a bifunctional aliphatic amino alcohol. The information contained herein is intended to support research and development activities where the precise solid-state conformation and intermolecular interactions of this molecule are of interest.

Introduction

5-Aminopentan-1-ol (C₅H₁₃NO) is a versatile chemical intermediate with applications as a linker molecule in medicinal chemistry, a monomer for the synthesis of biodegradable polymers, and in carbon dioxide capture technologies.[1][2] Its structural simplicity, possessing both a primary amine and a primary hydroxyl group, allows for a variety of chemical modifications.[2] Understanding its three-dimensional structure and packing in the crystalline state is crucial for predicting its physical properties, reactivity, and potential interactions in various applications.

This guide details the crystallographic parameters of 5-aminopentan-1-ol, outlines the experimental procedures for its structure determination, and illustrates the key intermolecular interactions that govern its crystal packing.

Crystallographic Data

The crystal structure of 5-aminopentan-1-ol was determined by Betz, Gerber, and Schalekamp in 2011.[3] The compound crystallizes in the orthorhombic space group Pccn. The key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 5-Aminopentan-1-ol

| Parameter | Value |

| Empirical Formula | C₅H₁₃NO |

| Formula Weight | 103.16 g/mol |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | |

| a | 10.0973 (2) Å |

| b | 17.4145 (4) Å |

| c | 7.0564 (1) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1240.79 (4) ų |

| Z | 8 |

| Calculated Density | 1.105 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| F(000) | 456 |

| Crystal Size | 0.57 x 0.54 x 0.51 mm |

Data sourced from Betz et al. (2011).[3]

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Theta range for data collection | 2.5 to 28.3° |

| Index ranges | -13<=h<=13, -23<=k<=23, -9<=l<=9 |

| Reflections collected | 10385 |

| Independent reflections | 1530 [R(int) = 0.030] |

| Completeness to theta = 25.00° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1530 / 0 / 76 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.032, wR2 = 0.089 |

| R indices (all data) | R1 = 0.035, wR2 = 0.091 |

| Largest diff. peak and hole | 0.38 and -0.18 e.Å⁻³ |

Data sourced from Betz et al. (2011).[3]

Molecular and Crystal Structure

In the crystalline state, the 5-aminopentan-1-ol molecule adopts a nearly planar conformation, with the exception of the hydroxyl group.[3] The non-hydrogen atoms of the carbon chain and the nitrogen atom are essentially coplanar.

The most significant feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The amino and hydroxyl groups act as both hydrogen bond donors and acceptors, leading to a three-dimensional network that connects adjacent molecules.[3] Specifically, O—H···N and N—H···O hydrogen bonds are observed, creating a robust supramolecular assembly.[3]

Caption: Intermolecular Hydrogen Bonding in 5-Aminopentan-1-ol Crystal.

Experimental Protocols

General Crystallization Workflow for Small Organic Molecules

While the specific crystallization procedure for the sample in the cited study is not detailed, a general workflow for obtaining single crystals of a small organic molecule like 5-aminopentan-1-ol is presented below.

Caption: Generalized Workflow for Crystallization of 5-Aminopentan-1-ol.

X-ray Diffraction Data Collection and Structure Solution

The following protocol is based on the information provided by Betz et al. (2011).[3]

-

Crystal Mounting: A suitable single crystal of 5-aminopentan-1-ol was selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected at 100 K using a Bruker APEXII CCD area-detector diffractometer equipped with a graphite monochromator and Mo Kα radiation.

-

Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities and cell refinement.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.

Caption: Experimental Workflow for Crystal Structure Determination.

Relevance in Drug Development and Research

While 5-aminopentan-1-ol itself is not an active pharmaceutical ingredient, its structural features make it a valuable component in drug design and development. As a linker, it can be used to connect a pharmacophore to a carrier molecule or to another functional group to modulate properties such as solubility, stability, and bioavailability. The well-defined geometry and hydrogen bonding capabilities revealed by its crystal structure can inform the design of these linker strategies.

Furthermore, in materials science, the understanding of its crystal packing is essential for the rational design of novel polymers with desired physical and biodegradable properties.

Conclusion

The crystal structure of 5-aminopentan-1-ol has been well-characterized, revealing an orthorhombic crystal system with an extensive three-dimensional hydrogen-bonding network. This detailed structural information is fundamental for its application in various scientific and industrial fields, including medicinal chemistry and materials science. The provided data and experimental workflows serve as a valuable resource for researchers working with this versatile molecule.

References

Thermochemical Properties of 5-Aminopentan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 5-Aminopentan-1-ol. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents data for analogous compounds to offer valuable context and estimations. Furthermore, detailed experimental protocols for determining key thermochemical properties are provided to support future research endeavors.

Introduction to 5-Aminopentan-1-ol

5-Aminopentan-1-ol is a bifunctional organic molecule containing a primary amine and a primary hydroxyl group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and of interest in various fields, including the development of novel pharmaceuticals and materials. A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and computational modeling.

Physical Properties of 5-Aminopentan-1-ol

A summary of the known physical properties of 5-Aminopentan-1-ol is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molar Mass | 103.16 g/mol |

| Melting Point | 33-35 °C |

| Boiling Point | 120-122 °C at 16 mmHg |

| Density | 0.949 g/mL at 25 °C |

Thermochemical Data of Analogous Compounds

| Property | Value for 1-Pentanol |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -351.8 ± 0.7 kJ/mol |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -3329.4 ± 0.6 kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | 258.9 J/(mol·K) |

| Molar Heat Capacity (liquid, 298.15 K) | 196.4 J/(mol·K) |

| Enthalpy of Vaporization (298.15 K) | 52.4 ± 0.1 kJ/mol |

Note: The presence of the amino group in 5-Aminopentan-1-ol is expected to significantly influence its thermochemical properties compared to 1-pentanol, primarily due to hydrogen bonding capabilities.

Experimental Protocols for Thermochemical Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the key thermochemical properties of 5-Aminopentan-1-ol.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like 5-Aminopentan-1-ol can be determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for measuring the heat released during the complete combustion of a substance in a constant-volume environment.[1][2][3]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Experimental Workflow:

Calculation:

-

Heat absorbed by the calorimeter (q_cal):

-

q_cal = C_cal * ΔT

-

Where C_cal is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) and ΔT is the change in temperature (Tf - Ti).

-

-

Heat of combustion at constant volume (ΔU_comb):

-

ΔU_comb = - (q_cal - q_fuse) / n

-

Where q_fuse is the heat released by the combustion of the fuse wire and n is the number of moles of the sample.

-

-

Enthalpy of combustion (ΔH_comb):

-

ΔH_comb = ΔU_comb + Δn_gas * R * T

-

Where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

-

-

Enthalpy of formation (ΔfH°):

-

The enthalpy of formation of 5-Aminopentan-1-ol can be calculated using Hess's Law from the balanced combustion equation: C₅H₁₃NO(l) + (31/4)O₂(g) → 5CO₂(g) + (13/2)H₂O(l) + (1/2)N₂(g)

-

ΔcH° = [5 * ΔfH°(CO₂, g) + (13/2) * ΔfH°(H₂O, l)] - [ΔfH°(C₅H₁₃NO, l) + (31/4) * ΔfH°(O₂, g)]

-

Since the standard enthalpy of formation of O₂(g) is zero, the equation can be rearranged to solve for ΔfH°(C₅H₁₃NO, l).

-

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance at a specific temperature (e.g., 298.15 K) can be determined using two primary methods: calorimetric measurements based on the third law of thermodynamics, and statistical mechanics calculations using spectroscopic data.

4.2.1. Calorimetric Method:

This method involves measuring the heat capacity of the substance from a temperature approaching absolute zero up to the desired temperature.[4]

Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a temperature T can be determined by integrating the heat capacity divided by the temperature, accounting for the entropy changes during phase transitions.

Experimental Protocol:

-

Low-Temperature Heat Capacity Measurement: The heat capacity (Cp) of a solid sample of 5-Aminopentan-1-ol is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) at the melting point (Tm) is measured using a differential scanning calorimeter (DSC).

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid sample is measured from the melting point up to the desired temperature (e.g., 298.15 K).

Calculation:

The standard molar entropy at 298.15 K is calculated as follows: S°(298.15 K) = ∫₀ᵀm (Cp(s)/T) dT + ΔfusH/Tm + ∫ᵀm²⁹⁸.¹⁵ (Cp(l)/T) dT

4.2.2. Spectroscopic Method:

For molecules in the gaseous state, entropy can be calculated using statistical mechanics if the molecular parameters are known from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[5]

Principle: The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. These contributions can be calculated from the molecular mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Experimental Protocol:

-

Spectroscopic Analysis: Obtain the infrared (IR) and Raman spectra of 5-Aminopentan-1-ol to determine its fundamental vibrational frequencies.

-

Structural Analysis: Determine the molecular geometry and moments of inertia, typically through microwave spectroscopy or computational chemistry methods.

Calculation:

The total entropy is calculated as the sum of its components: S° = S°_trans + S°_rot + S°_vib + S°_elec

Each component is calculated using standard statistical mechanics formulas.

Logical Relationships in Thermochemical Calculations

The determination of the standard enthalpy of formation from experimental combustion data involves a clear logical progression, as illustrated in the diagram below.

Conclusion

While specific experimental thermochemical data for 5-Aminopentan-1-ol remains to be determined, this guide provides a solid foundation for researchers. The tabulated physical properties offer essential baseline information, and the data for analogous compounds serve as a useful reference for estimations. The detailed experimental protocols for calorimetry and spectroscopy provide a clear roadmap for future studies to elucidate the precise thermochemical properties of this important bifunctional molecule. Such data will be invaluable for advancing its applications in various scientific and industrial domains.

References

Solubility of 5-Aminopentan-1-ol in different organic solvents

An In-depth Technical Guide to the Solubility of 5-Aminopentan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Aminopentan-1-ol

5-Aminopentan-1-ol (CAS No: 2508-29-4), a bifunctional organic compound, possesses both a primary amine and a primary hydroxyl group.[1] This structure makes it a valuable building block and linker in organic and biochemical synthesis.[1][2] It serves as an intermediate in the derivatization of drug molecules and bioactive compounds and is used in the synthesis of radiopharmaceutical imaging agents.[2] Given its utility, understanding its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the known solubility of 5-aminopentan-1-ol and outlines a general experimental protocol for its quantitative determination.

Solubility Profile of 5-Aminopentan-1-ol

5-Aminopentan-1-ol is a white crystalline solid at room temperature with a melting point between 33-35 °C.[3][4][5] Its bifunctional nature, containing both a polar hydroxyl group and a basic amino group, allows it to interact with a wide range of solvents. While specific quantitative solubility data (e.g., g/100 mL at a given temperature) is not extensively available in publicly accessible literature, qualitative solubility has been reported in several common organic solvents. The following table summarizes the available qualitative data.

Table 1: Qualitative Solubility of 5-Aminopentan-1-ol in Various Solvents

| Solvent | Type | Solubility | Source(s) |

| Water | Protic, Polar | Miscible | [2][3][6] |

| Ethanol | Protic, Polar | Soluble | [3] |

| Acetone | Aprotic, Polar | Soluble | [3] |

| Chloroform | Aprotic, Polar | Soluble | [5][6][7] |

| Dichloromethane (DCM) | Aprotic, Polar | Soluble | [2] |

| Ethyl Acetate | Aprotic, Polar | Soluble | [2][5][6][7] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | [2] |

| Diethyl Ether | Aprotic, Nonpolar | Soluble | [8] |

Generally, amines with low molecular weights are soluble in water and also tend to be soluble in organic solvents.[8][9][10] The solubility of 5-aminopentan-1-ol in polar organic solvents is expected due to the presence of the polar -OH and -NH2 groups, which can participate in hydrogen bonding.[11]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the quantitative determination of the solubility of a compound like 5-aminopentan-1-ol in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1 Materials and Equipment

-

5-Aminopentan-1-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with Teflon-lined caps

-

Thermostatic shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)

3.2 Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of 5-aminopentan-1-ol to a vial. The excess is crucial to ensure saturation. b. Accurately pipette a known volume of the desired organic solvent into the vial.[12] c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Initial studies can confirm the time required to achieve maximum solubility.[13]

-

Sample Clarification: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed. c. Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, ensure the pipette tip is well above the solid sediment.

-

Sample Preparation for Analysis: a. Filter the collected supernatant through a syringe filter compatible with the solvent (e.g., PTFE for organic solvents) into a clean, pre-weighed vial to remove any remaining microscopic particles. b. Accurately dilute the filtered, saturated solution with a known volume of the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of 5-aminopentan-1-ol in the same solvent. b. Analyze the calibration standards and the diluted sample solution using a suitable, validated analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for determining the solubility of 5-aminopentan-1-ol.

Conclusion

5-Aminopentan-1-ol exhibits broad solubility in a range of common polar organic solvents, a characteristic attributed to its primary amine and hydroxyl functional groups. While quantitative data remains sparse in the literature, the qualitative profile suggests its suitability for various applications in organic synthesis and pharmaceutical development. For precise formulation and process design, it is imperative that researchers determine the quantitative solubility in their specific solvent systems of interest. The detailed experimental protocol provided in this guide offers a reliable framework for obtaining such critical data, ensuring reproducibility and accuracy in research and development settings.

References

- 1. 5-Amino-1-pentanol | 2508-29-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 4. 5-Amino-1-pentanol 95 2508-29-4 [sigmaaldrich.com]

- 5. 5-Amino-1-pentanol | 2508-29-4 [amp.chemicalbook.com]

- 6. 5-Aminopentan-1-ol|lookchem [lookchem.com]

- 7. 5-Amino-1-pentanol CAS#: 2508-29-4 [m.chemicalbook.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. researchgate.net [researchgate.net]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

Green Synthesis of 5-Aminopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-1-ol (5-APO) is a valuable bifunctional molecule serving as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Traditional synthetic routes to 5-APO often rely on petroleum-based feedstocks and harsh reaction conditions, raising environmental and sustainability concerns. The principles of green chemistry encourage the development of cleaner, more efficient, and renewable pathways to such important chemical intermediates. This technical guide provides an in-depth overview of the core green synthesis routes for 5-aminopentan-1-ol, focusing on chemo-catalytic methods from biomass-derived feedstocks and biocatalytic approaches utilizing renewable resources. Detailed experimental protocols, comparative quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Chemo-Catalytic Routes from Biomass-Derived Feedstocks

Renewable platform molecules derived from biomass, such as furfural and its derivatives, offer a sustainable starting point for the synthesis of 5-aminopentan-1-ol. These routes typically involve heterogeneous catalysis under milder conditions than traditional methods, enhancing the green profile of the synthesis.

Reductive Amination of 2-Hydroxytetrahydropyran (2-HTHP) from Dihydropyran

A highly efficient and green process for the synthesis of 5-aminopentan-1-ol involves the reductive amination of 2-hydroxytetrahydropyran (2-HTHP), which can be produced from dihydropyran, a derivative of bio-based furfural. This route offers high yields under relatively mild conditions.

The synthesis proceeds in two main steps: the hydration of 3,4-dihydro-2H-pyran to 2-hydroxytetrahydropyran, followed by reductive amination in the presence of ammonia and a heterogeneous catalyst.

| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Reaction Time (h) | Yield of 5-APO (%) | Reference |

| 50Ni-Al₂O₃ | 60 | 2 | Not Specified | 91.3 | [1] |

| Ni/ZrO₂ | 80 | 2 | Not Specified | 90.8 | [2] |

| 40Ni-Mg₃AlOₓ | 60 | 2 | Not Specified | 85 (from dihydropyran) | [3] |

| Ni and/or Co catalyst | ≤120 | ≤3 | 1-6 | up to 93 | [4] |

Catalyst Preparation (50Ni-Al₂O₃): The 50Ni-Al₂O₃ catalyst is prepared by a co-precipitation method. An aqueous solution of Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O is precipitated with an aqueous solution of Na₂CO₃ at a constant pH. The resulting precipitate is filtered, washed, dried, and then calcined. Before the reaction, the catalyst is reduced in a hydrogen flow.[1]

Reductive Amination of 2-Hydroxytetrahydropyran: In a typical procedure, an aqueous solution of 2-hydroxytetrahydropyran is loaded into a high-pressure autoclave with the pre-reduced Ni-based catalyst and aqueous ammonia. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction. After cooling and depressurization, the catalyst is separated by filtration, and the product is purified from the liquid phase.[2][5]

Hydrogenolysis of Furfurylamine from Furfural

Furfural, a key biomass-derived platform chemical, can be converted to 5-aminopentan-1-ol through a multi-step process. This involves the formation of furfurylamine, followed by its catalytic hydrogenolysis.

This green catalytic system involves three main reactions: the conversion of furfural to 2-furonitrile, the hydrogenation of 2-furonitrile to furfurylamine, and finally, the hydrogenolysis of furfurylamine to 5-aminopentan-1-ol.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa H₂) | Overall Yield of 5-APO (%) | Reference |

| Pt/ZrO₂ | Furfurylamine | Not Specified | Not Specified | 48.7 (from furfural) | [4] |

Catalyst Preparation (Pt/ZrO₂): The Pt/ZrO₂ catalyst is typically prepared by an impregnation method. Zirconium dioxide is impregnated with an aqueous solution of a platinum precursor, such as chloroplatinic acid. The mixture is then dried and calcined at a high temperature. Before use, the catalyst is reduced in a hydrogen atmosphere.[6]

Hydrogenolysis of Furfurylamine: The hydrogenolysis of furfurylamine is carried out in a high-pressure reactor. Furfurylamine, a solvent, and the Pt/ZrO₂ catalyst are loaded into the reactor. The reactor is then sealed, purged with hydrogen, and pressurized. The reaction is conducted at a specific temperature and stirring speed for a set duration. After the reaction, the catalyst is filtered off, and the product is isolated and purified from the reaction mixture.[4][6]

Biocatalytic Route from L-Lysine

The use of renewable feedstocks like the amino acid L-lysine, which is produced on a large scale by fermentation, provides a very attractive green route to 5-aminopentan-1-ol. This approach utilizes engineered microorganisms or enzymatic cascades to perform the desired chemical transformations under mild, aqueous conditions.

Direct Biosynthesis in Engineered Escherichia coli

A de novo biosynthetic pathway for the production of 5-aminopentan-1-ol from L-lysine has been developed in Escherichia coli. This whole-cell bioconversion approach leverages a multi-enzyme cascade to convert L-lysine into the target amino alcohol.

The engineered pathway consists of three key enzymatic steps:

-

Decarboxylation: L-lysine is decarboxylated to cadaverine by lysine decarboxylase (LdcC).

-

Transamination: Cadaverine is converted to 5-aminopentanal by putrescine aminotransferase (PatA).

-

Reduction: 5-aminopentanal is reduced to 5-aminopentan-1-ol by an aldehyde reductase (e.g., YqhD).

| Engineered Strain / System | Key Enzymes | Substrate | Product Titer (mM) | Molar Yield (mol/mol) | Reference |

| Engineered E. coli | LdcC, PatA, YqhD | L-lysine | 44.5 ± 2.6 | 0.44 ± 0.03 | [7] |

| Optimized E. coli (dual-plasmid) | LdcC, PatA, YqhD | L-lysine | 60.7 ± 5.8 | Not specified | [7] |

| Further optimized E. coli (increased PatA) | LdcC, PatA, YqhD | L-lysine | 68.5 ± 4.2 | 0.69 | [7] |

| Final optimized E. coli (cofactor regeneration) | LdcC, PatA, YqhD | L-lysine | 78.5 ± 1.2 | Not specified | [7] |

Strain Engineering and Cultivation: E. coli strains are engineered to express the genes encoding the enzymes of the biosynthetic pathway (e.g., ldcC, patA, and yqhD) using expression plasmids. The engineered strains are typically grown in a suitable culture medium at 37°C. When the optical density reaches a certain point (e.g., OD₆₀₀ of 0.6), protein expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is further incubated at a lower temperature (e.g., 16°C) for an extended period to allow for protein expression.[7]

Whole-Cell Bioconversion: The cultured cells are harvested by centrifugation and resuspended in a reaction buffer. The whole-cell bioconversion is initiated by adding L-lysine to the cell suspension. The reaction is carried out at a controlled temperature (e.g., 30°C) and pH with shaking. Samples are taken at different time points to monitor the concentration of 5-aminopentan-1-ol using methods like high-performance liquid chromatography (HPLC). To improve the yield, strategies such as cofactor regeneration through the addition of a co-substrate like glucose may be employed.[7]

Potential Route from Glutaric Acid

Glutaric acid, which can be produced from renewable resources, is another potential green starting material. A plausible, though less documented, green route to 5-aminopentan-1-ol from glutaric acid would involve the formation of glutaric acid diamide followed by its catalytic reduction.

While the direct catalytic hydrogenation of dicarboxylic acids to diols is known, the selective reduction of a diamide to an amino alcohol in a green manner is an area that requires further research to establish efficient and selective catalytic systems.

Conclusion

The synthesis of 5-aminopentan-1-ol from renewable resources is achievable through several promising green routes. Chemo-catalytic methods starting from biomass-derived dihydropyran or furfural offer high yields and utilize heterogeneous catalysts that can be recycled. The biocatalytic pathway from L-lysine in engineered E. coli represents a highly sustainable approach, operating under mild conditions with high selectivity. While the route from glutaric acid is conceptually viable, it requires further development to become a competitive green alternative. The choice of the optimal synthesis route will depend on factors such as feedstock availability, catalyst cost and stability, and the desired scale of production. The detailed protocols and comparative data presented in this guide are intended to support the advancement of green and sustainable manufacturing of this important chemical intermediate.

References

- 1. Efficient whole-cell catalysis for 5-aminovalerate production from L-lysine by using engineered Escherichia coli with ethanol pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced l-Lysine into 1,5-Diaminopentane Conversion via Statistical Optimization of Whole-Cell Decarboxylation System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced l-Lysine into 1,5-Diaminopentane Conversion via Statistical Optimization of Whole-Cell Decarboxylation System [mdpi.com]

- 6. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant Escherichia coli-driven whole-cell bioconversion for selective 5-Aminopentanol production as a novel bioplastic monomer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biocatalytic Production of 5-Aminopentan-1-ol from Lysine

The burgeoning field of biotechnology offers sustainable and green alternatives to conventional chemical synthesis for the production of valuable platform chemicals. 5-Aminopentan-1-ol (5-APO), a precursor for polymers like nylon-5, is a key example where biocatalysis is paving the way for more environmentally friendly production methods.[1] This technical guide provides a comprehensive overview of the biocatalytic production of 5-APO from L-lysine, focusing on the core enzymatic pathways, metabolic engineering strategies, and detailed experimental protocols.

Introduction to Biocatalytic 5-APO Production

Traditionally, 5-aminopentan-1-ol has been produced through chemical methods that often rely on metal-based catalysts and petroleum-based feedstocks, raising environmental and health concerns.[1] Biocatalytic routes, utilizing enzymes or whole microbial cells, offer high specificity, operate under mild conditions, and use renewable feedstocks like L-lysine, which can be produced in large quantities via fermentation.[2][3] The primary strategy involves the development of engineered microorganisms, typically Escherichia coli, to host a multi-step enzymatic pathway that converts lysine into 5-APO.[1][4]

The Core Enzymatic Pathway

The most common biocatalytic route from L-lysine to 5-aminopentan-1-ol is a three-step enzymatic cascade. This pathway is constructed within a microbial host, creating a "cell factory" for 5-APO synthesis.[5][6]

The key enzymatic steps are:

-

Lysine Decarboxylation: L-lysine is converted to cadaverine (1,5-diaminopentane). This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . In E. coli, two main LDCs exist, CadA and LdcC, with CadA generally showing higher catalytic activity.[7][8][9] This step is crucial as it commits the lysine molecule to the pathway.

-

Cadaverine Deamination: The terminal amino group of cadaverine is removed to produce 5-aminopentanal. This can be achieved by two main classes of enzymes:

-

Transaminases (TAs): These enzymes transfer the amino group from cadaverine to an amino acceptor, typically α-ketoglutarate (α-KG).[1] ω-Transaminases are particularly suitable as they can act on substrates without a carboxyl group.[10]

-

Monoamine Oxidases (MAOs): These enzymes catalyze the oxidative deamination of monoamines using oxygen, producing an aldehyde, ammonia, and hydrogen peroxide.[11][12][13]

-

-

Aldehyde Reduction: The intermediate, 5-aminopentanal, is reduced to the final product, 5-aminopentan-1-ol.[14] This step is catalyzed by an aldehyde reductase (AR) or an alcohol dehydrogenase, which often requires a nicotinamide cofactor like NADPH.[1][15]

References

- 1. Recombinant Escherichia coli-driven whole-cell bioconversion for selective 5-Aminopentanol production as a novel bioplastic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient whole-cell catalysis for 5-aminovalerate production from L-lysine by using engineered Escherichia coli with ethanol pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lysine-decarboxylase - Creative Biogene [microbiosci.creative-biogene.com]

- 9. Frontiers | Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 12. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Aminopentanal|CAS 14049-15-1|Research Chemical [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Aminopentan-1-ol: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-1-ol, a bifunctional linear C5 amino alcohol, is a versatile building block in organic synthesis with growing significance in the fields of materials science and pharmacology. Possessing both a primary amino group and a primary hydroxyl group, this compound offers two reactive centers for a variety of chemical transformations. Its utility is particularly pronounced in the synthesis of polymers, such as polyesteramides, and as a precursor to valuable chemical intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Aminopentan-1-ol, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in research and drug development.

Physical and Chemical Properties

5-Aminopentan-1-ol is a white crystalline solid at room temperature, exhibiting good solubility in water and polar organic solvents. An aqueous solution of 5-aminopentan-1-ol is strongly alkaline.

Table 1: Physical Properties of 5-Aminopentan-1-ol

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molar Mass | 103.16 g/mol | [1] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 222.4 °C at 760 mmHg | [2] |

| 120-122 °C at 16 mmHg | [2] | |

| Density | 0.949 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4615 | [2] |

| Flash Point | 66 °C (closed cup) | [3] |

| Water Solubility | Miscible | [2] |

| pKa | 15.16 ± 0.10 (Predicted) | [2] |

| LogP | -0.3 | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2508-29-4 | [1] |

| PubChem CID | 75634 | [1] |

| EC Number | 219-718-2 | [1] |

| InChI | InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2 | [1] |

| InChIKey | LQGKDMHENBFVRC-UHFFFAOYSA-N | [1] |

| SMILES | C(CCN)CCO | [1] |

Spectral Data

The structural features of 5-Aminopentan-1-ol can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Aminopentan-1-ol in CDCl₃ would be expected to show the following signals: a triplet corresponding to the methylene group adjacent to the hydroxyl group, a triplet for the methylene group adjacent to the amino group, and a complex multiplet for the central methylene groups. The protons of the -OH and -NH₂ groups would appear as broad singlets, the chemical shifts of which can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the pentyl chain. The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the amino group, with the other three methylene carbons appearing at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Aminopentan-1-ol displays characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The C-H stretching of the alkyl chain is observed around 2850-2950 cm⁻¹. The C-O stretching vibration appears near 1050 cm⁻¹, and the N-H bending vibration can be seen around 1600 cm⁻¹.[4]

Mass Spectrometry

The mass spectrum of 5-Aminopentan-1-ol will show a molecular ion peak (M⁺) at m/z 103. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage adjacent to the amino and hydroxyl groups.[1]

Experimental Protocols

Synthesis of 5-Aminopentan-1-ol via Reductive Amination

A common and efficient method for the synthesis of 5-Aminopentan-1-ol involves the reductive amination of 2-hydroxytetrahydropyran. The following protocol is adapted from a patented procedure.

Experimental Workflow: Synthesis of 5-Aminopentan-1-ol

Caption: Workflow for the synthesis of 5-Aminopentan-1-ol.

Materials:

-

2-Hydroxytetrahydropyran (150 g)

-

25% Aqueous Ammonia (150 g)

-

Active Catalyst (e.g., a supported metal catalyst) (3 g)

-

Hydrogen gas

-

600 mL Reaction Kettle

Procedure:

-

Charge the 600 mL reaction kettle with 150 g of 2-hydroxytetrahydropyran, 150 g of 25% aqueous ammonia, and 3 g of the active catalyst.

-

Seal the reaction kettle and purge with hydrogen gas three times.

-

Pressurize the kettle with hydrogen to 3 MPa.

-

Heat the reaction mixture to 100 °C and maintain for 2 hours, ensuring the pressure is kept constant by supplying additional hydrogen as needed.

-

After the reaction is complete, cool the kettle using a water bath.

-

The resulting product, 5-Aminopentan-1-ol, can be analyzed by gas chromatography to determine conversion and yield.

Synthesis of Polyesteramides

5-Aminopentan-1-ol is a key monomer in the synthesis of biodegradable polyesteramides. The following is a general procedure for polycondensation with a dicarboxylic acid anhydride, such as succinic anhydride.

Reaction Scheme: Polyesteramide Synthesis

Caption: Polycondensation of 5-Aminopentan-1-ol.

Materials:

-

5-Aminopentan-1-ol

-

Succinic anhydride

-

A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

Procedure:

-

Dissolve equimolar amounts of 5-Aminopentan-1-ol and succinic anhydride in the anhydrous solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.

-

The initial reaction between the amine and the anhydride occurs to form an ω-hydroxycarboxylic acid intermediate.

-

Add the carbodiimide coupling agent (e.g., EDC-HCl) to the reaction mixture to facilitate the polycondensation.

-

Stir the reaction at room temperature for a specified period (e.g., 24-48 hours) to allow for polymer chain growth.

-

The resulting polyesteramide can be isolated by precipitation in a non-solvent (e.g., diethyl ether or methanol) and further purified by washing and drying under vacuum.

Intramolecular Cyclization to Piperidine

Under certain catalytic conditions, 5-Aminopentan-1-ol can undergo intramolecular cyclization to form piperidine. Zeolite catalysts are often employed for this transformation.

Reaction Scheme: Intramolecular Cyclization

Caption: Cyclization of 5-Aminopentan-1-ol to piperidine.

Materials:

-

5-Aminopentan-1-ol

-

Zeolite catalyst (e.g., H-ZSM-5)

-

High-temperature reactor system

Procedure:

-

The reaction is typically carried out in a fixed-bed reactor packed with the zeolite catalyst.

-

A solution of 5-Aminopentan-1-ol, often in a solvent or carrier gas, is passed through the heated catalyst bed.

-

The reaction temperature is a critical parameter and is typically maintained at a high level (e.g., 350 °C).[5]

-

The products exiting the reactor are condensed and collected.

-

The product mixture, which may contain piperidine and other byproducts, is then analyzed and purified using standard techniques such as distillation or chromatography.

Applications in Drug Development

The bifunctional nature of 5-Aminopentan-1-ol makes it a valuable linker molecule in various drug development applications.

Linker for Drug Delivery Systems

5-Aminopentan-1-ol can be used to connect therapeutic agents to carrier molecules, such as polymers or nanoparticles, for controlled drug release. The hydroxyl group can be used for esterification with a drug or a polymer, while the amino group can form amide bonds. This allows for the creation of biodegradable drug conjugates that can release the active agent under specific physiological conditions.

Building Block for Bioactive Molecules

5-Aminopentan-1-ol serves as a starting material for the synthesis of more complex molecules with biological activity. For instance, it is a precursor in the synthesis of the alkaloid manzamine, which has shown potential antitumor and antimalarial properties.[5]

Component of Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, 5-Aminopentan-1-ol can function as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the drug at the tumor site. The amino and hydroxyl groups of 5-aminopentan-1-ol provide versatile handles for attachment to both the antibody and the drug.

Safety and Handling

5-Aminopentan-1-ol is classified as a hazardous substance.[3] It is harmful if swallowed and causes severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Handle in a well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

It is sensitive to air and should be stored under an inert atmosphere.[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

5-Aminopentan-1-ol is a chemical compound with a unique combination of functional groups that make it a valuable tool for researchers and professionals in drug development and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, allow for its use in the synthesis of a wide range of molecules, from biodegradable polymers to complex bioactive compounds. The detailed experimental protocols provided in this guide offer a starting point for the practical application of 5-Aminopentan-1-ol in a laboratory setting. As research continues to uncover new applications, the importance of this bifunctional building block is expected to grow.

References

A Methodological Guide to the Quantum Chemical Analysis of 5-Aminopentan-1-ol

Executive Summary

5-Aminopentan-1-ol is a bifunctional aliphatic amino alcohol with applications as a building block for biodegradable polyesteramides and as a precursor to valerolactam for polyamide synthesis.[1] Its utility in materials science and potentially as a linker molecule in drug development necessitates a foundational understanding of its molecular structure, conformational flexibility, and electronic properties.[2] While experimental data from X-ray crystallography has elucidated its solid-state structure and hydrogen-bonding networks[3][4], a comprehensive quantum chemical study is essential for characterizing its behavior in the gas phase and in solution, predicting its spectroscopic signatures, and understanding its reactivity at a quantum level.

This technical whitepaper outlines a detailed methodological framework for conducting a thorough quantum chemical investigation of 5-Aminopentan-1-ol. Due to the absence of published, in-depth computational studies on this specific molecule, this guide serves as a robust blueprint for researchers. It details the proposed computational protocols, from geometry optimization and conformational analysis to the calculation of spectroscopic and electronic properties. The paper is structured to provide researchers with the necessary workflows and theoretical basis to perform these analyses, presenting data in a clear, comparative format and visualizing complex workflows and molecular interactions.

Proposed Computational and Experimental Protocols

The following sections detail the recommended methodologies for a comprehensive quantum chemical analysis, based on standard practices for similar molecules.[5][6][7]

-

Initial Structure Generation: The initial 3D structure of 5-Aminopentan-1-ol will be constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This is critical due to the flexible aliphatic chain. Rotations around the C-C, C-O, and C-N bonds will be explored.

-

Geometry Optimization: Each identified conformer will be subjected to full geometry optimization. Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.

-

Level of Theory: B3LYP functional.

-

Basis Set: Pople-style 6-311++G(d,p) basis set to adequately describe polarization and diffuse functions, which are important for hydrogen bonding.

-

-

Verification of Minima: The nature of all optimized structures as true energy minima will be confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable point on the potential energy surface.

-

Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies will be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

-

Spectral Prediction: The calculated frequencies and intensities will be used to simulate the theoretical Infrared (IR) and Raman spectra.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. A uniform scaling factor (e.g., ~0.967 for B3LYP/6-31G(d)) will be applied to the computed frequencies for better comparison with experimental spectra, if available from sources like the NIST WebBook.[8]

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

-

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis will be performed to determine the partial atomic charges on each atom. This provides insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

-

Electrostatic Potential (ESP): An ESP map will be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions like hydrogen bonding.

Data Presentation

Quantitative results from the proposed studies should be organized into clear, structured tables to facilitate analysis and comparison with experimental data where available.

Table 1: Optimized Geometrical Parameters (Comparison of calculated gas-phase parameters with experimental crystal structure data)

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | Experimental (Crystal)[3] |

| Bond Length (Å) | O1—C1 | Calculated Value | 1.4210 |

| N1—C5 | Calculated Value | 1.4811 | |

| C1—C2 | Calculated Value | 1.5169 | |

| C2—C3 | Calculated Value | 1.5233 | |

| C3—C4 | Calculated Value | 1.5222 | |

| C4—C5 | Calculated Value | 1.5126 | |

| Bond Angle (°) | O1—C1—C2 | Calculated Value | 111.96 |

| C1—C2—C3 | Calculated Value | 113.01 | |

| C2—C3—C4 | Calculated Value | 114.28 | |

| C3—C4—C5 | Calculated Value | 113.67 | |

| N1—C5—C4 | Calculated Value | 111.45 | |

| Dihedral Angle (°) | O1—C1—C2—C3 | Calculated Value | -62.86 |

Table 2: Calculated Vibrational Frequencies (Selected modes for the lowest energy conformer)

| Mode | Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | Calculated Value | Calculated Value | Calculated Value | O-H stretch |

| ν₂ | Calculated Value | Calculated Value | Calculated Value | N-H symmetric stretch |

| ν₃ | Calculated Value | Calculated Value | Calculated Value | N-H asymmetric stretch |

| ν₄ | Calculated Value | Calculated Value | Calculated Value | C-H stretch |

| ν₅ | Calculated Value | Calculated Value | Calculated Value | CH₂ scissoring |

| ν₆ | Calculated Value | Calculated Value | Calculated Value | C-O stretch |

| ν₇ | Calculated Value | Calculated Value | Calculated Value | C-N stretch |

Table 3: Key Electronic and Thermodynamic Properties

| Property | Value | Unit |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

| Zero-point vibrational energy | Calculated Value | kcal/mol |

| Gibbs Free Energy (298.15 K) | Calculated Value | Hartree |

| Enthalpy (298.15 K) | Calculated Value | Hartree |

Visualizations of Workflows and Structures

Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using DOT language, illustrate the proposed computational workflow, the relationship between theoretical inputs and outputs, and the known intermolecular interactions of 5-Aminopentan-1-ol.

Conclusion

This whitepaper puts forth a comprehensive, standardized protocol for the quantum chemical study of 5-Aminopentan-1-ol. By employing Density Functional Theory, the proposed workflow is designed to yield critical data on the molecule's conformational preferences, geometric structure, vibrational spectra, and electronic properties. The resulting datasets will provide a foundational understanding of this molecule's intrinsic characteristics, complementing existing experimental data and enabling more accurate predictions of its behavior in various chemical environments. This information is invaluable for its application in the rational design of new polymers and for its potential use in drug development, offering a quantum-level perspective that can guide future innovation.

References

- 1. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 2. 5-Amino-1-pentanol | 2508-29-4 [chemicalbook.com]

- 3. 5-Aminopentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-pentan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pentanol, 5-amino- [webbook.nist.gov]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 5-Aminopentan-1-ol, a versatile bifunctional molecule with applications in polymer chemistry and as a building block for pharmaceuticals. This document details key synthetic methodologies, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of the synthetic workflows are also provided to facilitate understanding.

Introduction and Discovery

5-Aminopentan-1-ol (CAS No: 2508-29-4) is a linear aliphatic amino alcohol featuring a primary amine at one terminus and a primary hydroxyl group at the other. Its bifunctional nature makes it a valuable intermediate in the synthesis of a variety of chemical structures, including polyamides, polyesteramides, and pharmaceutically active compounds.

The precise first synthesis of 5-Aminopentan-1-ol in an academic setting is not clearly documented in readily available historical literature. However, its industrial importance emerged by the mid-20th century. A key early disclosure of its synthesis is found in a U.S. Patent filed in 1946 by John F. Olin and assigned to Sharples Chemicals Inc. This patent detailed a method for the manufacture of 5-aminopentan-1-ol and its alkyl derivatives, highlighting its utility at the time. This suggests that the compound was known and of commercial interest prior to this date, likely arising from broader research into amino alcohols and their applications.

Historical Synthesis Method: From 2-Hydroxypentamethylene Oxide (circa 1946)

One of the earliest documented industrial methods for synthesizing 5-Aminopentan-1-ol involves the reductive amination of 2-hydroxypentamethylene oxide (also known as 2-hydroxytetrahydropyran). This process, detailed in U.S. Patent 2,516,337, involves reacting the starting material with ammonia and hydrogen under elevated temperature and pressure in the presence of a hydrogenation catalyst.

Experimental Protocol:

A detailed experimental protocol based on the patent is as follows:

-

Reaction Setup: A high-pressure autoclave is charged with 2-hydroxypentamethylene oxide, a hydrogenation catalyst (e.g., Raney nickel), and a solvent such as methanol.

-

Reagents:

-

2-Hydroxypentamethylene oxide: 1530 grams

-

Ammonia: 255 grams

-

Raney nickel catalyst: 100 grams

-

Methanol: 300 ml

-

-

Reaction Conditions:

-

The autoclave is sealed and purged.

-

Hydrogen gas is introduced to an initial pressure of 800 pounds per square inch.

-

The mixture is heated, during which the pressure increases to a maximum of approximately 1,250 pounds per square inch.

-

The reaction is allowed to proceed under these conditions.

-

-

Work-up and Purification:

-

After cooling, the autoclave is vented to release residual hydrogen.

-

The reaction mixture is filtered to remove the catalyst.

-

The crude product is then purified by fractional distillation under vacuum.

-

-

Yield: The reported conversion in the patent example is 87.3%, yielding 1,349 grams of 5-amino-1-pentanol.

Quantitative Data Summary: Historical Synthesis

| Parameter | Value |

| Starting Material | 2-Hydroxypentamethylene Oxide |

| Reagents | Ammonia, Hydrogen |

| Catalyst | Raney Nickel |

| Solvent | Methanol |

| Initial H₂ Pressure | 800 psi |

| Max Reaction Pressure | ~1250 psi |

| Product Yield | 87.3% |

Synthesis Workflow: Historical Method

Modern Synthesis Methods: Greener Approaches from Biomass

In recent years, the focus has shifted towards developing more sustainable and environmentally friendly methods for the synthesis of 5-Aminopentan-1-ol, often starting from biomass-derived precursors like furfural. A common strategy involves the conversion of furfural to dihydropyran, which is then transformed into 5-Aminopentan-1-ol.

Synthesis from Dihydropyran via 2-Hydroxytetrahydropyran

A prominent green chemistry approach involves the hydration of dihydropyran to 2-hydroxytetrahydropyran, followed by reductive amination.[1] This two-step, one-pot process can achieve high yields under relatively mild conditions.

Experimental Protocol:

A representative experimental protocol is described in Chinese Patent CN108947851B:

-

Step 1: Hydration of Dihydropyran

-

Reaction Setup: A reaction kettle is charged with 3,4-dihydro-2H-pyran and deionized water.

-

Reagents:

-

3,4-dihydro-2H-pyran: 40g

-

Deionized water: 360g

-

-

Reaction Conditions:

-

The kettle is sealed and purged with nitrogen three times, then pressurized to 3 MPa.

-

The mixture is heated to 60°C and stirred rapidly for 10 hours.

-

-

Intermediate: The product of this step is an aqueous solution of 2-hydroxytetrahydropyran.

-

-

Step 2: Reductive Amination

-

Catalyst Preparation: A supported nickel catalyst (e.g., Ni/Al₂O₃) is typically used. The catalyst is often pre-reduced in a hydrogen atmosphere at elevated temperatures (e.g., 250-600°C for 2-6 hours).

-

Reaction Setup: The aqueous solution of 2-hydroxytetrahydropyran from Step 1 is transferred to a high-pressure reactor. The catalyst and aqueous ammonia are added.

-

Reagents:

-

Aqueous solution of 2-hydroxytetrahydropyran

-

Supported Ni catalyst

-

Aqueous ammonia

-

-

Reaction Conditions:

-

The reactor is sealed, purged, and then pressurized with hydrogen (e.g., up to 3 MPa).

-

The reaction mixture is heated (e.g., 60-120°C) and stirred for a specified time (e.g., 1-6 hours).

-

-

Work-up and Purification:

-

After cooling and depressurization, the catalyst is filtered off.

-

The filtrate is subjected to distillation to remove water and unreacted starting materials, followed by vacuum distillation to isolate the pure 5-Aminopentan-1-ol.

-

-

Quantitative Data Summary: Modern Synthesis from Dihydropyran

| Parameter | Value |

| Starting Material | 3,4-Dihydro-2H-pyran |

| Intermediate | 2-Hydroxytetrahydropyran |

| Reagents | Water, Ammonia, Hydrogen |

| Catalyst | Supported Ni and/or Co catalyst |

| Temperature | ≤ 120°C |

| Pressure | ≤ 3 MPa |

| Overall Yield | Up to 93% |

Synthesis Workflow: Modern Biomass-Derived Route

Other Notable Synthesis Methods

While the above methods represent key historical and modern industrial approaches, other synthetic routes to 5-Aminopentan-1-ol have been explored:

-

From 1,5-Pentanediol: This method typically involves the mono-substitution of the diol to introduce a leaving group, followed by amination. For instance, reaction with a strong acid like HCl can form 5-chloropentan-1-ol, which is then reacted with ammonia. This method can suffer from the formation of byproducts and the use of corrosive reagents.

-

From Glutaric Acid or its Esters: Reduction of the dicarboxylic acid or its ester to 1,5-pentanediol, followed by amination as described above, is another potential route.

-

From Piperidine: Ring-opening reactions of piperidine derivatives have also been investigated, although this is a less common approach.

Conclusion

The synthesis of 5-Aminopentan-1-ol has evolved from early 20th-century industrial processes to modern, more sustainable methods that leverage biomass-derived feedstocks. The historical synthesis, exemplified by the reductive amination of 2-hydroxypentamethylene oxide, provided a foundation for its industrial production. Contemporary research has focused on developing greener and more efficient routes, such as the two-step, one-pot synthesis from dihydropyran, which offers high yields under milder conditions. As a valuable bifunctional building block, the continued development of efficient and sustainable synthetic methodologies for 5-Aminopentan-1-ol will be crucial for its applications in advanced materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Aminopentan-1-ol in Polyamide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: